molecular formula C11H14INO3 B8421982 N-(2,4-Dimethoxy-benzyl)-2-iodo-acetamide

N-(2,4-Dimethoxy-benzyl)-2-iodo-acetamide

Cat. No. B8421982
M. Wt: 335.14 g/mol
InChI Key: OAERROMHLQCISK-UHFFFAOYSA-N
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Patent
US08461328B2

Procedure details

To a solution of N-(2,4-Dimethoxy-benzyl)-2-chloro-acetamide (2.2074 g, 9.0584 mmol) in acetone (20 mL) was added sodium iodide (4.121 g, 27.49 mmol). The reaction mixture was stirred at 50° C. for two hours, and then filtered to remove inorganic salts. The filtrate was evaporated in vacuo, re-suspended in ethyl acetate, and filtered again. The filtrate was evaporated in vacuo to provide 4.01 g of N-(2,4-Dimethoxy-benzyl)-2-iodo-acetamide, which was carried forward without purification. LCMS (Method E, ESI): RT=1.46 min, m+H=336.2; 1H NMR (400 MHz, CDCl3) δ: 7.17 (d, J=8.2, 1H), 6.55 (s, 1H), 6.47 (d, J=2.2, 1H), 6.44 (dd, J=8.2, 2.3, 1H), 4.36 (d, J=5.8, 2H), 3.85 (s, 3H), 3.80 (s, 3H), 3.68 (s, 2H).
Quantity
2.2074 g
Type
reactant
Reaction Step One
Quantity
4.121 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:14]=[C:13]([O:15][CH3:16])[CH:12]=[CH:11][C:4]=1[CH2:5][NH:6][C:7](=[O:10])[CH2:8]Cl.[I-:17].[Na+]>CC(C)=O>[CH3:1][O:2][C:3]1[CH:14]=[C:13]([O:15][CH3:16])[CH:12]=[CH:11][C:4]=1[CH2:5][NH:6][C:7](=[O:10])[CH2:8][I:17] |f:1.2|

Inputs

Step One
Name
Quantity
2.2074 g
Type
reactant
Smiles
COC1=C(CNC(CCl)=O)C=CC(=C1)OC
Name
Quantity
4.121 g
Type
reactant
Smiles
[I-].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 50° C. for two hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove inorganic salts
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated in vacuo
FILTRATION
Type
FILTRATION
Details
filtered again
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC1=C(CNC(CI)=O)C=CC(=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 4.01 g
YIELD: CALCULATEDPERCENTYIELD 132.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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